molecular formula C13H25N5O7 B605320 Allantoin panthenol CAS No. 565227-55-6

Allantoin panthenol

Cat. No.: B605320
CAS No.: 565227-55-6
M. Wt: 363.37
InChI Key: DMVGDAWWCIUOJI-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allantoin panthenol is a protein aggregate suppressor.

Scientific Research Applications

Allantoin in Cosmetics and Skin Care

Allantoin is a compound with heterocyclic organic structure, often included in cosmetic products due to its skin-conditioning properties. Becker et al. (2010) highlighted that allantoin and its complexes, like allantoin panthenol, act primarily as skin-conditioning agents. Allantoin was reported to be used in numerous cosmetic products at concentrations up to 2% (Becker et al., 2010).

Panthenol's Role in Dermal Fibroblast Proliferation

Panthenol, also known as pantothenate, is widely used for wound healing due to its positive effects on the migration and proliferation of cultured fibroblasts. Wiederholt et al. (2009) found that panthenol stimulates the proliferation of dermal fibroblasts and influences the expression of genes such as interleukin (IL)-6 and IL-8, which are involved in the healing process (Wiederholt et al., 2009).

Allantoin's Antinociceptive and Anti-inflammatory Properties

Allantoin has been studied for its antinociceptive and anti-inflammatory effects. Florentino et al. (2016) demonstrated that allantoin exhibits significant antinociceptive (pain-relieving) and anti-inflammatory activities, suggesting its therapeutic potential in developing phytomedicines for pain and inflammation (Florentino et al., 2016).

Allantoin in Pancreatic β-Cell Protection

Amitani et al. (2015) explored allantoin's role in protecting pancreatic β-cells from damage, particularly in the context of diabetes. The study indicated that allantoin could activate imidazoline I3 receptors, leading to a reduction in β-cell damage, suggesting its potential in diabetes therapy (Amitani et al., 2015).

Allantoin for Skin Hydration and Dermal Delivery

Allantoin has been used in formulations to improve skin hydration and enhance dermal delivery. Manca et al. (2016) investigated allantoin in liposome-like formulations, noting its effective accumulation in the skin, particularly in the dermis, and its contribution to hydration (Manca et al., 2016).

Allantoin in Plant Stress Tolerance

Allantoin also plays a role in plant biology. Irani and Todd (2018) reported that allantoin application in Arabidopsis seedlings increased tolerance to NaCl stress and regulated oxidative stress response genes. This finding highlights allantoin's potential role in enhancing plant stress tolerance (Irani & Todd, 2018).

Properties

CAS No.

565227-55-6

Molecular Formula

C13H25N5O7

Molecular Weight

363.37

IUPAC Name

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (+/-)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1)

InChI

1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11)/t7-;/m0./s1

InChI Key

DMVGDAWWCIUOJI-FJXQXJEOSA-N

SMILES

CC(C)(CO)[C@@H](O)C(=O)NCCCO.NC(=O)NC1NC(=O)NC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allantoin panthenol, Alpantha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allantoin panthenol
Reactant of Route 2
Allantoin panthenol
Reactant of Route 3
Allantoin panthenol
Reactant of Route 4
Allantoin panthenol
Reactant of Route 5
Allantoin panthenol
Reactant of Route 6
Allantoin panthenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.